
KadcoccitoneA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadcoccitoneA is a lanostane-type triterpenoid compound isolated from the roots of the plant Kadsura coccinea. This plant belongs to the family Schisandraceae and is known for its medicinal properties. This compound is one of several triterpenoids found in Kadsura coccinea, which have been studied for their potential biological activities, including anticoagulant and anti-platelet aggregation effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccitoneA involves the isolation of the compound from the roots of Kadsura coccinea. The process typically includes extraction with organic solvents, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC). The structural elucidation of this compound is achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from the plant Kadsura coccinea. Further research and development are needed to establish efficient and cost-effective industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions
KadcoccitoneA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution Reactions: Halogenation and alkylation reactions are performed using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their enhanced biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: KadcoccitoneA is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
Medicine: this compound’s biological activities suggest its potential use in treating cardiovascular diseases and other conditions related to blood coagulation.
Industry: The compound’s unique structure and properties make it a valuable component in the development of new pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of KadcoccitoneA involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by modulating the activity of enzymes and receptors involved in blood coagulation and platelet aggregation. The precise molecular targets and pathways are still under investigation, but initial studies suggest that this compound may inhibit key enzymes in the coagulation cascade, leading to its anticoagulant and anti-platelet effects .
Comparación Con Compuestos Similares
KadcoccitoneA is part of a group of lanostane-type triterpenoids isolated from Kadsura coccinea. Similar compounds include:
- KadcoccitoneB
- KadcoccitoneC
- KadcoccitoneD
These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific structural features and potent biological activities, particularly its anticoagulant and anti-platelet aggregation effects .
Propiedades
Fórmula molecular |
C30H44O6 |
|---|---|
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
(Z,6R)-7-[(2S,7R,10R,11S,13R,14R,15S)-14,15-dihydroxy-2,6,6,11,14-pentamethyl-5-oxo-13-tetracyclo[8.6.0.02,7.011,15]hexadec-1(16)-enyl]-2,6-dimethyl-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-17(9-8-10-18(2)25(33)34)24(32)21-15-28(6)19-11-12-22-26(3,4)23(31)13-14-27(22,5)20(19)16-30(28,36)29(21,7)35/h10,16-17,19,21-22,35-36H,8-9,11-15H2,1-7H3,(H,33,34)/b18-10-/t17-,19-,21+,22+,27-,28+,29-,30+/m1/s1 |
Clave InChI |
AFMAJKYNAGLXHD-LILFWPGJSA-N |
SMILES isomérico |
C[C@H](CC/C=C(/C)\C(=O)O)C(=O)[C@@H]1C[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@]2([C@]1(C)O)O)(CCC(=O)C4(C)C)C)C |
SMILES canónico |
CC(CCC=C(C)C(=O)O)C(=O)C1CC2(C3CCC4C(C(=O)CCC4(C3=CC2(C1(C)O)O)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide](/img/structure/B13068855.png)
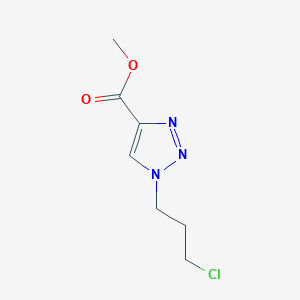
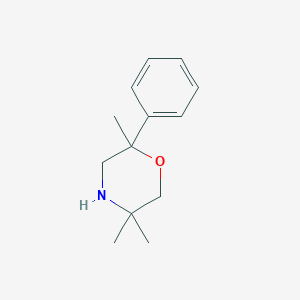
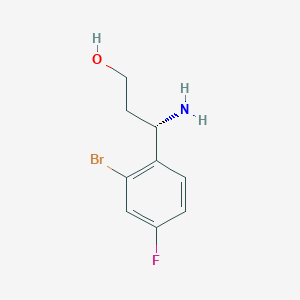
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
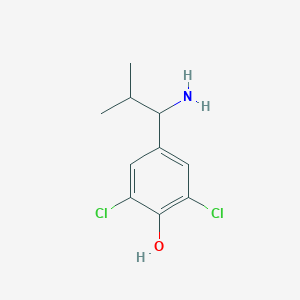
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)
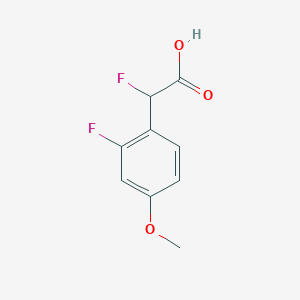

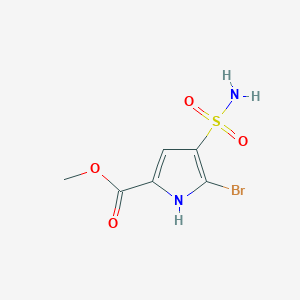
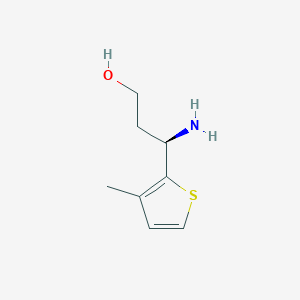
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)
